
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tributylstannyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one typically involves the reaction of 3,3-dimethyl-1-butene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Palladium or other transition metal catalysts.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one involves its interaction with molecular targets through the tributylstannyl group. This group can facilitate various chemical transformations, including cross-coupling reactions and other catalytic processes. The pathways involved often include the formation of intermediate complexes with transition metals.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with similar structural features but lacking the tributylstannyl group.
Tributylstannyl derivatives: Other compounds containing the tributylstannyl group but with different core structures.
Uniqueness
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is unique due to the combination of the 3,3-dimethylbutenyl core and the tributylstannyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Properties
CAS No. |
104808-07-3 |
|---|---|
Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-6(2,3)4-5-7;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI Key |
WBNZIRPWQSOLAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


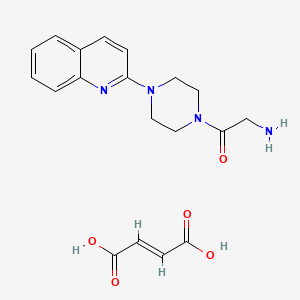

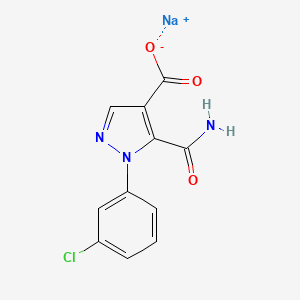

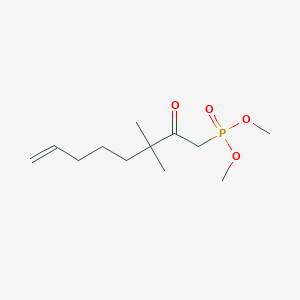
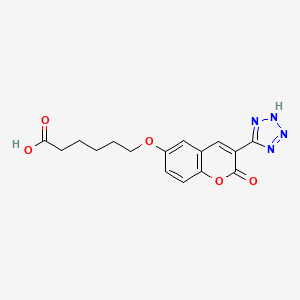


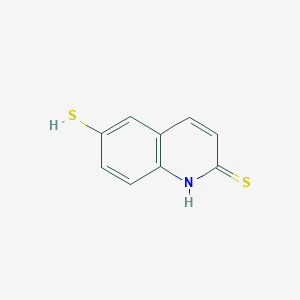

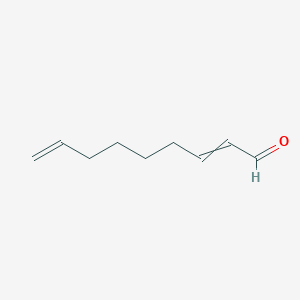

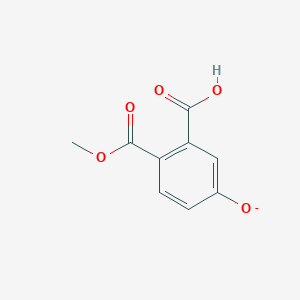
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
